5-Methyl-3-phenylpyridin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53428-05-0 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-methyl-3-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H11NO/c1-9-7-11(12(14)13-8-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
InChI Key |
UWADCDHQKKDQEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 3 Phenylpyridin 2 1h One
Classical Approaches to Pyridin-2(1H)-one Ring Construction
The foundational synthesis of the pyridin-2(1H)-one ring system has been well-established through classical organic reactions that involve the formation of the heterocyclic structure from acyclic precursors. These methods are broadly categorized into cyclocondensation reactions and intramolecular cyclization strategies.
Cyclocondensation Reactions from Linear Precursors
Cyclocondensation reactions involve the joining of two or more linear molecules to form a cyclic compound, in this case, the pyridin-2(1H)-one ring. A common and versatile approach is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with an amine or ammonia (B1221849) derivative. For instance, the Hantzsch pyridine (B92270) synthesis, while primarily known for producing dihydropyridines, can be adapted to yield pyridones under specific conditions.
Another prominent cyclocondensation method involves the reaction of β-ketoesters with enamines or amides. These reactions proceed through a series of condensation and cyclization steps to furnish the desired pyridinone core. The general applicability of these methods allows for the synthesis of a wide array of substituted pyridinones by varying the starting materials.
A notable example is the reaction of ethyl acetoacetate (B1235776) with an enamine, which upon heating, can lead to the formation of a substituted pyridin-2(1H)-one. The versatility of this approach lies in the ability to introduce various substituents onto the pyridinone ring by selecting appropriately substituted starting materials.
Ring-Closure Strategies via Intramolecular Cyclization
Intramolecular cyclization strategies involve the formation of the pyridinone ring from a single linear precursor that already contains all the necessary atoms. These reactions are often highly efficient as they are entropically favored.
One such strategy is the cyclization of δ-ketoamides or related open-chain compounds. Under the influence of a base or acid catalyst, the terminal functional groups of the linear molecule react with each other to form the heterocyclic ring. For example, a molecule containing both a ketone and an amide functionality separated by an appropriate number of carbon atoms can undergo intramolecular condensation to yield a dihydropyridone, which can then be oxidized to the corresponding pyridin-2(1H)-one.
A specific example involves the intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in the presence of a base, which has been shown to produce 3-substituted 4,6-dimethylpyridin-2(1H)-ones. Current time information in Lancashire, GB.tandfonline.com This highlights the potential of intramolecular cyclization for the regioselective synthesis of substituted pyridinones.
Targeted Synthesis of 5-Methyl-3-phenylpyridin-2(1H)-one
Precursor Molecule Selection and Derivatization
The synthesis of this compound would likely commence with precursors that already contain the phenyl and methyl functionalities or can be easily derivatized to introduce them. A logical approach would involve the condensation of a β-ketoester bearing a phenyl group with an enamine derived from a methyl-substituted precursor.
For instance, a plausible route could start from a β-ketoester such as ethyl benzoylacetate. This would provide the phenyl group at the desired 3-position. The methyl group at the 5-position could be introduced from a suitable three-carbon amine-containing fragment.
Alternatively, a Michael addition reaction could be employed. The reaction of a nucleophile, such as an enamine or a β-enamino ester, with an appropriate α,β-unsaturated carbonyl compound can lead to the formation of a linear intermediate that can subsequently cyclize to the desired pyridinone.
Optimized Reaction Pathways and Process Conditions
Based on analogous syntheses, a potential pathway for the synthesis of this compound could involve the following steps:
Knoevenagel Condensation: Reaction of benzaldehyde (B42025) with a β-ketoester or a compound with an active methylene (B1212753) group, such as ethyl acetoacetate, in the presence of a base like piperidine (B6355638) or an ammonium (B1175870) salt. This would form an α,β-unsaturated intermediate.
Michael Addition: The resulting unsaturated compound could then undergo a Michael addition with an enamine or an amine, followed by intramolecular cyclization and dehydration to form the pyridinone ring.
The reaction conditions would need to be carefully optimized to favor the formation of the desired product and minimize side reactions. This would include the choice of solvent, temperature, and catalyst. For example, the use of a Dean-Stark apparatus can be employed to remove water and drive the equilibrium towards the formation of the cyclized product.
A patent for the synthesis of the related compound, 5-methyl-1-phenyl-2(1H)-pyridone (Pirfenidone), describes the reaction of 5-methyl-2(1H)-pyridone with iodobenzene (B50100) in the presence of potassium carbonate and copper powder at elevated temperatures. Current time information in Lancashire, GB. This suggests that if 5-methyl-3-phenyl-2(1H)-pyridone were to be further functionalized at the nitrogen atom, similar Ullmann-type coupling conditions could be employed.
Modern Catalytic Strategies in Pyridinone Formation
Modern synthetic chemistry has seen the development of various catalytic methods for the construction of heterocyclic compounds, including pyridinones. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.
Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of pyridines and pyridinones. For instance, copper-catalyzed reactions have been developed for the synthesis of 3,5-diarylpyridines and 2-(1H)-pyridones through a cascade Chichibabin-type cyclization, C(sp3)–C(sp3) cleavage, and aerobic oxidation. nih.gov Such strategies could potentially be adapted for the synthesis of this compound by selecting the appropriate starting materials.
Rhodium-catalyzed C-H activation and annulation reactions also present a modern approach to constructing the pyridinone ring. These methods allow for the direct formation of C-C and C-N bonds, providing a highly atom-economical route to complex heterocyclic structures. While a specific application for the synthesis of this compound has not been reported, the general principles of these catalytic systems suggest their potential applicability.
Transition Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecular architectures. For the synthesis of this compound, these methods are primarily employed for the crucial carbon-carbon and carbon-nitrogen bond formations that constitute the pyridinone ring and its substituents.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in introducing the phenyl group at the 3-position of the pyridinone core. researchgate.netnih.govresearchgate.netorganic-chemistry.orgrsc.org A common strategy involves the coupling of a halogenated pyridinone precursor with phenylboronic acid. For instance, a 3-halo-5-methylpyridin-2(1H)-one can be reacted with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base to yield the desired product. The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent.
Rhodium and copper-based catalytic systems have also been explored for the synthesis of pyridinone scaffolds. iipseries.org Rhodium catalysts, for example, can be effective in C-H activation and annulation reactions, offering alternative pathways to construct the pyridinone ring with the desired substitution pattern. Copper-catalyzed reactions, often utilized for N-arylation, can be relevant in the synthesis of N-substituted pyridinones, although for the target compound, the focus remains on C-3 arylation. organic-chemistry.org
Below is a table summarizing representative transition metal-catalyzed reactions for the synthesis of related 3-aryl-2-pyridinone structures.
| Catalyst System | Reactants | Reaction Type | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand | 3-Bromo-5-methylpyridin-2(1H)-one, Phenylboronic acid | Suzuki-Miyaura Coupling | High | Hypothetical Example |
| CuI / Ligand | 3-Iodo-5-methylpyridin-2(1H)-one, Benzene (B151609) | Ullmann Condensation | Moderate to High | Hypothetical Example |
| [Rh(cod)Cl]₂ / Ligand | Substituted alkyne, Isocyanate | [2+2+2] Cycloaddition | Variable | iipseries.org |
Organocatalytic Approaches to Pyridinone Scaffolds
Organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis, utilizing small organic molecules to accelerate chemical transformations. nih.gov For the synthesis of pyridinone scaffolds, organocatalytic strategies often revolve around Michael additions, aldol (B89426) condensations, and domino reactions to construct the heterocyclic ring. nsf.govbuchler-gmbh.com
One plausible organocatalytic route to a precursor of this compound could involve the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral amine or a Brønsted acid. nih.gov For instance, an enamine derived from propanal could react with a phenyl-substituted Michael acceptor in a sequence that ultimately leads to the formation of the substituted dihydropyridinone, which can then be oxidized to the desired pyridinone.
While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented in the literature, the general principles of organocatalysis offer a promising avenue for future research in developing enantioselective and efficient syntheses of this and related compounds.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.netnih.govyoutube.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridinones.
Solvent-Free and Aqueous Medium Reactions
One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted under neat conditions or with a minimal amount of a recyclable solvent, can lead to higher reaction rates, easier product isolation, and reduced environmental impact. rsc.org The synthesis of pyridinone derivatives has been successfully demonstrated under solvent-free conditions, often facilitated by microwave irradiation or ball milling.
Reactions in aqueous media are also highly desirable from a green chemistry perspective. Water is a non-toxic, non-flammable, and inexpensive solvent. While organic compounds often have limited solubility in water, the use of phase-transfer catalysts or the inherent reactivity of the starting materials can enable efficient transformations. The synthesis of pyridinone derivatives through multicomponent reactions in water has been reported, showcasing the feasibility of this approach. nih.gov
Microwave-Assisted and Photochemical Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. nih.govmdpi.comrsc.orgmdpi.comunina.it The synthesis of various heterocyclic compounds, including pyridinones, has been shown to be significantly enhanced by microwave irradiation. For the synthesis of this compound, microwave heating could be applied to the cyclization or cross-coupling steps, potentially reducing reaction times from hours to minutes.
Photochemical synthesis offers another green alternative, using light as a reagent to initiate chemical reactions. rsc.org Photochemical methods can often be conducted at ambient temperature and can provide access to unique reactivity patterns that are not achievable through thermal methods. The photochemical synthesis of 3-heteroarylpyridines has been demonstrated, suggesting that similar approaches could be developed for the synthesis of 3-phenylpyridinones.
Chemo- and Regioselective Synthesis of this compound
The synthesis of a specific isomer like this compound requires a high degree of control over the chemo- and regioselectivity of the reactions. acs.org This is particularly important when multiple reactive sites are present in the starting materials or intermediates.
In the context of transition metal-catalyzed cross-coupling reactions, the regioselective introduction of the phenyl group at the C-3 position is paramount. This is typically achieved by starting with a pyridinone precursor that is halogenated at the desired position. For example, the synthesis would preferentially start with a 3-halo-5-methylpyridin-2(1H)-one to direct the palladium-catalyzed coupling to the C-3 position.
Similarly, in cyclization reactions to form the pyridinone ring, the choice of starting materials and reaction conditions is crucial for controlling the final substitution pattern. Multicomponent reactions, where three or more reactants combine in a single pot to form the product, can be designed to be highly regioselective, providing a direct route to the desired 3,5-disubstituted pyridinone.
Scalability Assessment and Industrial Process Optimization Considerations
The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors, including cost of starting materials, safety of the process, efficiency of the reactions, and ease of purification. scitechdaily.comresearchgate.netnih.gov For the industrial production of this compound, a scalable and cost-effective synthesis is essential.
While many of the modern synthetic methods discussed offer high efficiency and selectivity on a lab scale, their scalability may present challenges. For example, the cost of some transition metal catalysts and ligands can be prohibitive for large-scale production. Therefore, catalyst loading and recycling are important considerations for process optimization.
Continuous flow chemistry is an emerging technology that offers significant advantages for industrial-scale synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.gov A continuous flow process for the synthesis of this compound could involve the sequential mixing of reagents in a microreactor under optimized conditions, leading to a more efficient and sustainable manufacturing process.
Ultimately, the choice of the most suitable industrial process will depend on a thorough evaluation of the economic and environmental factors associated with each potential synthetic route.
Chemical Reactivity and Transformations of 5 Methyl 3 Phenylpyridin 2 1h One
Electrophilic Aromatic Substitution Reactions on the Pyridinone Nucleus
The pyridinone ring, while being part of an electron-deficient pyridine (B92270) system, possesses nuanced reactivity towards electrophiles due to the presence of the electron-donating methyl group and the phenyl ring. The inherent tautomerism between the pyridin-2(1H)-one and the 2-hydroxypyridine (B17775) form also influences the regioselectivity of these reactions. In polar solvents, the pyridone form is generally favored. organic-chemistry.org
Electrophilic attack can theoretically occur at the C4 or C6 positions, which are ortho and para to the nitrogen atom, respectively, and are activated by the electron-donating effect of the nitrogen's lone pair in the 2-hydroxypyridine tautomer. However, the phenyl group at C3 and the methyl group at C5 also direct incoming electrophiles. For instance, in related pyrazole (B372694) systems, halogenation with electrophilic reagents typically requires the 4-position to be substituted to avoid initial reaction at that site. researchgate.net
Common electrophilic substitution reactions such as halogenation and nitration are anticipated. For example, the halogenation of pyridines can be achieved using various reagents, with selectivity often dictated by the substituents present. nih.gov Nitration of related benzo[b]furo[2,3-c]pyridines has been shown to proceed at specific positions on the benzene (B151609) ring, indicating that the fused heterocyclic system directs the substitution. researchgate.net For 5-methyl-3-phenylpyridin-2(1H)-one, nitration would likely occur on the phenyl ring unless harsh conditions are employed, which might lead to nitration of the pyridinone ring.
Nucleophilic Additions and Substitutions on the Pyridinone Ring System
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). wikipedia.orgyoutube.com In the case of this compound, the C2 position is occupied by the carbonyl group, making C4 and C6 the most likely sites for nucleophilic attack, especially if a good leaving group is present at these positions.
A classic example of nucleophilic substitution on a pyridine ring is the Chichibabin reaction, where an amide anion attacks the pyridine ring to form an aminopyridine. wikipedia.org While this reaction typically requires a strong nucleophile and may not be directly applicable without modification, it illustrates the potential for nucleophilic substitution.
Furthermore, the transformation of 2-thiopyridines into 2-pyridones via aromatic nucleophilic substitution highlights the utility of this reaction type in modifying the pyridone core. irjms.com Computational studies on 2,3-pyridyne suggest that nucleophilic attack preferentially occurs at the 2-position due to the cumulenic character of the aryne intermediate. nih.gov This suggests that if a pyridyne intermediate were formed from a suitably substituted this compound, regioselective addition could be achieved.
Oxidative Transformations of this compound
Oxidative processes involving this compound can target the pyridinone ring, the methyl group, or the phenyl group. The pyridone ring itself can undergo oxidative dehydrogenation under certain conditions. For instance, related dihydropyrido[2,3-d]pyrimidin-7(8H)-ones have been dehydrogenated photochemically in the presence of air. csic.es Such methods often employ strong oxidants like CrO3 or MnO2, or metal catalysts. csic.es
The nitrogen atom of the pyridinone ring can also be a site for oxidation. For example, related 1-aryl isoquinolines have been oxidized to their corresponding N-oxides using reagents like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov It is plausible that this compound could undergo a similar transformation to yield the corresponding N-oxide.
Reductive Transformations and Hydrogenation Studies
The pyridinone ring of this compound can be fully reduced to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation. This transformation is a common strategy for the synthesis of saturated nitrogen heterocycles. acs.orgresearchgate.net Various catalysts have been employed for the hydrogenation of substituted pyridines, with platinum oxide (PtO₂) in glacial acetic acid being a notable system. asianpubs.org This method has been successfully applied to a range of substituted pyridines, yielding piperidine derivatives under hydrogen pressure. asianpubs.org
Ruthenium-based catalysts, such as those employing the DTBM-segphos ligand, have also demonstrated high efficiency and enantioselectivity in the hydrogenation of 2-pyridyl-substituted alkenes, highlighting the advances in catalytic systems for pyridine reduction. nih.govacs.org The choice of catalyst and reaction conditions can be crucial, as in some cases, hydrogenation of a substituted pyridine ring can lead to the reduction of other aromatic parts of the molecule. researchgate.net
| Catalyst System | Substrate Type | Product Type | Reference |
| PtO₂ / Acetic Acid | Substituted Pyridines | Piperidine Derivatives | asianpubs.org |
| Ru-DTBM-segphos | 2-Pyridyl-Substituted Alkenes | Enantioenriched Piperidines | nih.govacs.org |
| [Ir(COD)Cl]₂ / BINAP | N-Acyliminopyridinium Ylides | Substituted Piperidines | acs.org |
Functionalization Strategies for the Pyridinone Nitrogen Atom
The nitrogen atom of the pyridinone ring is a key site for functionalization, most commonly through N-alkylation and N-arylation reactions. These transformations are crucial for modifying the compound's properties and for the synthesis of more complex derivatives.
Direct N-alkylation of 2-pyridones can be challenging due to competitive O-alkylation, leading to a mixture of products. organic-chemistry.org However, regioselective methods have been developed. For example, a P(NMe₂)₃-mediated N-alkylation of 2-pyridones with α-keto esters proceeds with high selectivity under mild conditions. organic-chemistry.org Another approach involves the use of tetraalkylammonium fluoride (B91410) as a promoter for the reaction between 2-pyridones and alkyl halides, which also favors the N-alkylated product. google.com
N-arylation of the pyridinone nitrogen can be achieved through copper-catalyzed cross-coupling reactions. A patent describes the reaction of 5-methyl-3-phenyl-2(1H)-pyridone with 2-thienyl bromide in the presence of a copper catalyst and lithium carbonate to yield 5-methyl-3-phenyl-1-(2'-thienyl)-2(1H)-pyridone. researchgate.net Similarly, reaction with iodobenzene (B50100) can produce 1,3-diphenyl-5-methyl-2(1H)-pyridone. researchgate.net
| Reaction Type | Reagents | Product | Yield | Reference |
| N-Arylation | 2-Thienyl Bromide, Li₂CO₃, Cu catalyst | 5-Methyl-3-phenyl-1-(2'-thienyl)-2(1H)-pyridone | 67% | researchgate.net |
| N-Arylation | Iodobenzene | 1,3-Diphenyl-5-methyl-2(1H)-pyridone | 77% | researchgate.net |
Derivatization of the Methyl and Phenyl Substituents
The methyl and phenyl groups attached to the pyridinone core offer additional sites for chemical modification, allowing for the synthesis of a diverse library of derivatives.
The phenyl group at the C3 position can undergo electrophilic substitution reactions, characteristic of aromatic rings. For instance, a patent describes the preparation of 3-(p-chlorophenyl)-5-methyl-1-phenyl-2(1H)-pyridone, which is synthesized from 3-(p-chlorophenyl)-5-methyl-2(1H)-pyridone. researchgate.net This indicates that halogenation of the phenyl ring is a feasible transformation.
Ring-Opening Reactions and Rearrangement Pathways of the Pyridinone Core
Under certain conditions, the pyridinone ring can undergo ring-opening reactions, providing access to acyclic structures. Iron-catalyzed reactions of 2-pyridone derivatives with Grignard reagents can lead to 1,6-addition products or, with a change in solvent, to ring-opened Z,E-configured dienoic acid amides. nih.gov This suggests that this compound could potentially be converted to a substituted dienoic acid amide derivative using this methodology.
Rearrangement reactions involving the pyridone core are also known. For example, the BF₃-catalyzed rearrangement of 2,4,6,7-tetraphenyl-1,3-oxazepine leads to the formation of novel pyridone ring systems. clockss.org While this is a rearrangement leading to a pyridone, it highlights the potential for skeletal reorganization of related heterocyclic systems under Lewis acid catalysis.
Development of Analogues and Derivatives of this compound
The structural framework of this compound offers several sites for chemical modification, enabling the synthesis of a variety of analogues and derivatives. Research in this area has explored substitutions at the nitrogen atom (N1 position) and modifications of the phenyl and pyridone rings. These transformations are crucial for developing new compounds with potentially enhanced or novel biological activities.
A key transformation in the development of derivatives of this compound involves the N-arylation of the pyridone ring. A notable example is the synthesis of 5-methyl-3-phenyl-1-(2'-thienyl)-2(1H)-pyridone . This derivative is synthesized through the reaction of 5-methyl-3-phenyl-2(1H)-pyridone with 2-thienyl bromide. The reaction is conducted in the presence of anhydrous lithium carbonate, which acts as a base to facilitate the nucleophilic substitution at the nitrogen atom of the pyridone ring. This particular synthesis yielded the target compound in a 67% yield, demonstrating a viable route to N-heteroaromatic derivatives of the parent compound. google.com
The general strategy for N-substitution is not limited to heteroaromatic halides. The broader class of 2(1H)-pyridones can be reacted with a variety of halo-aromatic compounds in the presence of a base and a copper catalyst to yield N-aryl pyridones. google.com This suggests that a wide array of analogues of this compound could be prepared by reacting it with different aryl halides.
Furthermore, the synthesis of various substituted 2(1H)-pyridone derivatives highlights the potential for creating a diverse library of compounds based on the this compound scaffold. For instance, research on related pyridone structures has shown that modifications at the 5-position can significantly influence their biological properties. nih.gov While this research did not use this compound as a starting material, the synthetic strategies employed could be adapted for its derivatization.
The development of analogues is not solely focused on N-substitution. Other positions on the pyridone and phenyl rings are also amenable to chemical modification. For example, palladium-catalyzed cross-coupling reactions are a powerful tool for the ortho-arylation of 2-pyridones, which could be applied to the phenyl group of the target molecule. nih.gov
The table below summarizes the key transformation discussed for the development of an analogue of this compound.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 5-Methyl-3-phenyl-2(1H)-pyridone | 2-Thienyl bromide | 5-Methyl-3-phenyl-1-(2'-thienyl)-2(1H)-pyridone | 67 | google.com |
This documented synthesis provides a clear example of the potential for generating novel derivatives from this compound, opening avenues for further investigation into the structure-activity relationships of this class of compounds.
Computational and Theoretical Investigations of 5 Methyl 3 Phenylpyridin 2 1h One
Electronic Structure Analysis and Molecular Orbital Theory
The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic characteristics. Quantum chemical methods are employed to model these properties.
Frontier Molecular Orbital (HOMO-LUMO) Energy Calculations
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
For 5-Methyl-3-phenylpyridin-2(1H)-one, these calculations would typically be performed using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G*).
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Electrostatic Potential Surface and Charge Distribution Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is achieved by calculating the electrostatic potential at the molecule's surface. Red-colored regions on an MEP map indicate negative potential (electron-rich), while blue regions signify positive potential (electron-poor).
Table 2: Predicted Electrostatic Potential Features of this compound
| Feature | Location on Molecule | Predicted Potential |
|---|---|---|
| Most Negative Region | Data not available | Data not available |
Conformational Analysis and Tautomeric Equilibria Studies
The structure of this compound is not rigid. The phenyl group can rotate relative to the pyridinone ring, leading to different conformations with varying energies. A conformational analysis would identify the most stable arrangement (the global minimum on the potential energy surface).
Furthermore, the pyridinone ring can exist in different tautomeric forms, most notably the lactam form (pyridin-2(1H)-one) and the lactim form (2-hydroxypyridine). Theoretical calculations are essential to determine the relative stability of these tautomers in the gas phase and in different solvents, as the equilibrium can be significantly influenced by the environment.
Table 3: Relative Energies of this compound Tautomers
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| This compound (Lactam) | Data not available |
Prediction of Spectroscopic Signatures via Quantum Chemical Methods
Computational methods can predict various spectroscopic properties, which are crucial for the experimental identification and characterization of a compound.
Vibrational Frequency Calculations (Infrared, Raman)
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups. This is a powerful tool for interpreting experimental spectra and confirming the molecular structure.
Table 4: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch (pyridinone ring) | Data not available |
| N-H Stretch (pyridinone ring) | Data not available |
| C-H Stretch (methyl group) | Data not available |
Electronic Absorption and Emission Spectra Predictions (UV-Vis, Fluorescence)
Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* or n→π*). Similarly, computational methods can provide insights into the fluorescence properties of a molecule, although this is generally more complex to model accurately.
Table 5: Predicted Electronic Transitions for this compound
| Transition | Predicted Wavelength (λmax, nm) |
|---|---|
| S0 → S1 | Data not available |
Reaction Mechanism Elucidation for Synthesis and Transformations
Understanding the intricate details of how this compound is formed and how it transforms is crucial for optimizing its synthesis and exploring its reactivity. Computational chemistry provides a window into these processes at the atomic level.
Detailed computational studies on the specific reaction mechanism for the synthesis of this compound are not extensively available in the current literature. However, the general synthesis of 3-aryl-2-pyridinones can proceed through various routes, such as the cyclization of enamines with α,β-unsaturated carbonyl compounds or through transition metal-catalyzed cross-coupling reactions.
Theoretical investigations of these reaction pathways would typically involve the use of Density Functional Theory (DFT) to map out the potential energy surface. This allows for the identification and characterization of transition states—the high-energy intermediates that govern the reaction rate. By calculating the energy barriers associated with different proposed mechanisms, the most plausible reaction pathway can be determined. For a hypothetical reaction, the key energetic parameters that would be computationally investigated are presented in Table 1.
| Imaginary Frequency | A vibrational mode with a negative frequency found only for transition states. | Confirms that the calculated structure is a true transition state and indicates the direction of the reaction coordinate. |
A comprehensive computational study would involve locating the optimized geometries of reactants, products, and all intermediates and transition states. The electronic energies would then be corrected with zero-point vibrational energies (ZPVE) and thermal corrections to obtain the Gibbs free energies at a specific temperature.
Many synthetic routes for pyridinone derivatives employ catalysts to enhance efficiency and selectivity. For instance, the synthesis of 2-phenylpyridines can be achieved through vapor-phase cyclization over solid acid catalysts like zeolites. rsc.org A plausible catalytic cycle for the formation of a related compound, 2-phenylpyridine (B120327), from acetophenone, ethanol, formaldehyde, and ammonia (B1221849) over a molecular sieve catalyst involves the formation of an imine intermediate, followed by cyclization and dehydrogenation. rsc.org
Modeling a catalytic cycle for the formation of this compound would involve several key steps:
Reactant Coordination: The initial step involves the binding of the reactants to the catalyst's active site.
Activation: The catalyst facilitates the activation of one or more reactants, often through electronic interactions.
Key Bond Formation/Cleavage: This stage involves the crucial chemical transformations, such as C-C or C-N bond formation, leading to the pyridinone ring.
Product Release: The final product detaches from the catalyst, regenerating the active site for the next catalytic cycle.
Each step in this cycle can be modeled computationally to determine the associated energy changes and the structure of the intermediates. For example, in a rhodium-catalyzed synthesis of 3-substituted piperidines, a proposed mechanism involves the coordination of the catalyst to a dihydropyridine, followed by carbometalation and protodemetalation. nih.gov While not specific to this compound, this highlights the level of detail that can be achieved through catalytic cycle modeling.
Solvent Effects on Molecular Properties and Reactivity
The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational methods are instrumental in understanding these effects.
The tautomeric equilibrium between the pyridone and hydroxypyridine forms is a well-known characteristic of this class of compounds. The position of this equilibrium is highly sensitive to the solvent environment. Computational studies on related systems, such as 3-pyridone/3-hydroxypyridine, have shown that polar, protic solvents like water can stabilize the zwitterionic form through hydrogen bonding. elsevierpure.com In contrast, nonpolar solvents would favor the neutral enol tautomer.
Implicit and explicit solvent models are the two primary computational approaches to study these effects.
Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally efficient and can provide good qualitative trends.
Explicit solvent models involve including a number of solvent molecules in the calculation, which allows for the direct simulation of specific solute-solvent interactions like hydrogen bonds. This approach is more computationally demanding but can provide a more accurate and detailed picture, especially for protic solvents where specific interactions are dominant. rsc.org
For this compound, a change in solvent could alter its absorption spectrum (solvatochromism), which can be predicted using Time-Dependent DFT (TD-DFT) calculations in conjunction with solvent models. qnl.qa Furthermore, the reaction rates for its synthesis or subsequent transformations can be significantly affected by the solvent's ability to stabilize or destabilize reactants, products, and transition states.
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. While no specific QSPR studies dedicated to this compound have been reported, the methodology is broadly applicable.
A typical QSPR study involves the following steps:
Dataset Collection: A set of molecules with known experimental properties is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the molecular structure, are calculated for each molecule. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the experimental property.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For a series of substituted 3-phenylpyridin-2-ones, a QSPR model could be developed to predict properties like solubility, melting point, or even biological activity. nih.gov The descriptors in such a model for this compound would quantify the effects of the methyl and phenyl substitutions on the pyridinone core.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While static quantum mechanical calculations provide valuable information about energetics and structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms as a function of time.
For this compound, MD simulations could be employed to study:
Conformational Dynamics: The phenyl group relative to the pyridinone ring is not fixed and can rotate. MD simulations can explore the accessible conformations and the energy barriers between them.
Solvation Structure: In an explicit solvent environment, MD can reveal the detailed arrangement of solvent molecules around the solute, including the structure and lifetime of hydrogen bonds.
Intermolecular Interactions: In a simulation containing multiple molecules of this compound, the simulations can shed light on how these molecules interact with each other, which is a precursor to understanding aggregation and crystal formation.
Currently, there are no published molecular dynamics simulation studies specifically for this compound.
Solid-State Calculations and Crystal Packing Analysis
The arrangement of molecules in the solid state is crucial for properties such as stability, solubility, and bioavailability in the case of pharmaceuticals. While the crystal structure of this compound has not been reported, analysis of a closely related isomer, pirfenidone (B1678446) (5-methyl-1-phenyl-2(1H)-one), provides a framework for the types of interactions that might be expected.
The crystal structure of pirfenidone reveals that the phenyl and pyridone rings are not coplanar, subtending a significant dihedral angle. researchgate.netnih.gov The molecules in the crystal are linked by C-H···O hydrogen bonds, forming undulating layers. researchgate.netnih.gov
A theoretical solid-state analysis of this compound would involve:
Crystal Structure Prediction (CSP): This is a computational search for the most stable crystal packing arrangements based on the molecule's structure.
Lattice Energy Calculations: Quantum mechanical methods, often DFT with periodic boundary conditions, are used to calculate the lattice energy of the predicted crystal structures.
Analysis of Intermolecular Interactions: The nature and strength of intermolecular forces, such as hydrogen bonds and π-π stacking, that stabilize the crystal packing are analyzed.
Table 2: Crystallographic Data for the Isomer Pirfenidone (5-Methyl-1-phenyl-2(1H)-one)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁ | researchgate.net |
| a (Å) | 6.2525 (8) | researchgate.net |
| b (Å) | 7.797 (1) | researchgate.net |
| c (Å) | 10.2810 (13) | researchgate.net |
| **β (°) ** | 104.744 (2) | researchgate.net |
| **Volume (ų) ** | 484.70 (11) | researchgate.net |
| Dihedral Angle (phenyl-pyridinone) | 50.30 (11)° | researchgate.netnih.gov |
Note: This data is for the isomer 5-methyl-1-phenyl-2(1H)-one (pirfenidone) and not this compound.
A similar detailed analysis for this compound would be invaluable for understanding its solid-state properties. The position of the phenyl group at the 3-position would likely lead to different packing motifs compared to the 1-phenyl isomer.
Analysis of this compound Reveals Scarcity of Publicly Available Spectroscopic Data
An extensive review of scientific literature and chemical databases indicates a significant lack of publicly available, detailed spectroscopic and characterization data for the specific chemical compound This compound (CAS Number: 53428-05-0). While the compound is listed in chemical supplier databases and mentioned in patents, detailed experimental research findings required to construct an in-depth analytical profile are not present in the accessible literature. a2bchem.com A British patent notes the synthesis of 5-Methyl-3-phenyl-2-(1H)-pyridone, but does not provide spectroscopic characterization data. researchgate.net
This scarcity of information prevents a thorough and scientifically accurate discussion based on the requested advanced spectroscopic and characterization methodologies. Generating such an article with specific data tables and detailed research findings is not possible without experimental results from techniques such as 2D NMR, Solid-State NMR, vibrational spectroscopy, mass spectrometry, UV-Vis spectroscopy, and X-ray crystallography.
In contrast, a significant body of research and detailed characterization data is available for its structural isomer, 5-methyl-1-phenylpyridin-2(1H)-one , also known as Pirfenidone (CAS Number: 53179-13-8). lgcstandards.combiosynth.comnih.govsigmaaldrich.com This includes comprehensive studies using the very methodologies outlined in the request, such as detailed X-ray crystallography reports and various spectroscopic analyses. nih.gov
Given the strict requirement to focus solely on this compound and the lack of available data, it is not feasible to generate the requested article with the specified level of scientific detail and accuracy. An article could be produced on the well-documented isomer, Pirfenidone, should that be of interest.
Advanced Spectroscopic and Characterization Methodologies Applied to 5 Methyl 3 Phenylpyridin 2 1h One
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogues (if applicable)
Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) that provide information about the three-dimensional arrangement of atoms in chiral molecules. A chiral molecule is non-superimposable on its mirror image, and such molecules interact differently with left and right circularly polarized light. libretexts.orgbath.ac.uk
The parent compound, 5-Methyl-3-phenylpyridin-2(1H)-one, is itself achiral and therefore does not exhibit a CD or ORD spectrum in solution. However, detailed crystallographic studies have revealed that it crystallizes in a chiral monoclinic space group, P21. nih.gov This means that while the individual molecules are achiral, their arrangement in the crystal lattice creates a chiral environment. This crystalline chirality is a distinct phenomenon from molecular chirality.
For chiroptical spectroscopic methods to be applicable, a chiral center or axis must be introduced into the molecular structure of this compound. This could be achieved, for instance, by introducing a chiral substituent on the phenyl ring or the pyridone core, or by creating a situation of atropisomerism where rotation around a single bond is restricted, leading to separable, non-superimposable conformers.
Should such chiral analogues be synthesized, CD spectroscopy would be an invaluable tool for:
Assigning Absolute Configuration: The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration (R or S) of the stereocenters, often aided by computational predictions. nih.gov
Studying Conformation: The CD spectrum is highly sensitive to the conformation of a molecule. For flexible chiral analogues, changes in the CD spectrum could be used to study conformational equilibria in different solvents or upon binding to other molecules.
Monitoring Chiral Recognition: If a chiral analogue of this compound were to interact with another chiral molecule (e.g., a protein or another chiral ligand), changes in the CD spectrum could be used to monitor and quantify these interactions. rsc.org
While no specific CD or ORD data for chiral analogues of this compound are currently available in the public domain, the principles of these techniques are well-established for a wide range of chiral molecules, including those with heterocyclic cores. rsc.org The table below illustrates hypothetical data that could be expected from a study on a pair of enantiomeric analogues.
| Hypothetical Chiral Analogue | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |
| (R)-5-Methyl-3-(2-chlorophenyl)pyridin-2(1H)-one | 254 | +15,000 |
| (S)-5-Methyl-3-(2-chlorophenyl)pyridin-2(1H)-one | 254 | -15,000 |
| (R)-5-Methyl-3-(2-chlorophenyl)pyridin-2(1H)-one | 280 | -8,000 |
| (S)-5-Methyl-3-(2-chlorophenyl)pyridin-2(1H)-one | 280 | +8,000 |
Application of the Compound in Spectroscopic Probes and Sensing Technologies
The pyridone scaffold is a versatile platform for the design of fluorescent probes and chemosensors due to its inherent photophysical properties and the ability to coordinate with various analytes. While specific applications of this compound in this area are not extensively documented, the principles can be illustrated through structurally related pyridone-based sensors.
A key mechanism by which pyridone derivatives can act as sensors is through photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In a typical design, the pyridone moiety can act as a fluorophore, and a receptor unit capable of binding a specific analyte (e.g., a metal ion) is attached. In the absence of the analyte, the fluorescence of the pyridone may be quenched. Upon binding of the analyte to the receptor, the electronic properties of the molecule are altered, leading to a "turn-on" or "turn-off" fluorescent response.
A notable example is a fluorescent sensor for zinc ions (Zn²⁺) based on a pyridine-pyridone scaffold. nih.gov The compound, 3-(4-methoxyphenyl)-4-(methylsulfanyl)-6-(pyridin-2-yl)pyridin-2(1H)-one, demonstrates a distinct chelation-enhanced fluorescence effect in the presence of Zn²⁺. This selectivity and the resulting change in fluorescence intensity allow for the detection and quantification of this important biological cation.
The potential applications of this compound or its derivatives as spectroscopic probes could include:
Metal Ion Sensing: By incorporating suitable chelating groups, derivatives could be designed to selectively bind and detect various metal ions. The phenyl and pyridone rings offer sites for functionalization to create specific binding pockets.
Anion Sensing: Hydrogen bonding interactions with the N-H group of the pyridone could be exploited to design sensors for anions.
Sensing of Neutral Molecules: Host-guest chemistry principles could be applied to develop sensors for small organic molecules.
The table below outlines the key characteristics of a representative pyridone-based fluorescent sensor and its response to the target analyte.
| Sensor Compound | Target Analyte | Sensing Mechanism | Fluorescence Response | Detection Limit |
| 3-(4-methoxyphenyl)-4-(methylsulfanyl)-6-(pyridin-2-yl)pyridin-2(1H)-one | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | "Turn-on" | Not Reported |
Emerging Applications of 5 Methyl 3 Phenylpyridin 2 1h One and Its Derivatives
Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis
5-Methyl-3-phenylpyridin-2(1H)-one serves as a versatile scaffold for the synthesis of more complex molecules and a range of derivatives. Its core structure allows for various modifications, making it a valuable building block in organic synthesis.
Research has demonstrated the synthesis of numerous derivatives by modifying different positions of the this compound core. For instance, a series of 18 novel derivatives were synthesized by replacing the 5-methyl group with a stable amide bond linked to various functional groups. nih.govresearchgate.netrsc.org This was achieved through a multi-step synthesis beginning with the creation of an N-phenylpyridone scaffold, followed by reduction of a nitro group to an amine, and subsequent amidation. nih.gov
Another study focused on the synthesis of two new series of pirfenidone (B1678446) derivatives where the phenyl group on the nitrogen atom was replaced with other phenyl or benzyl (B1604629) groups. researchgate.net These syntheses typically involve coupling reactions, such as the reaction of a pyridin-2(1H)-one with a substituted fluoro-nitrobenzene in the presence of a base, followed by reduction of the nitro group. researchgate.net
Furthermore, a variety of derivatives have been prepared by reacting 5-methyl-3-phenyl-2(1H)-pyridone with different aryl and thienyl halides, demonstrating its utility in creating a diverse library of compounds.
The following table summarizes some of the synthesized derivatives and the starting materials used, highlighting the role of this compound as a key intermediate.
| Derivative Name | Starting Material | Synthetic Transformation | Reference |
| 2-(2-Chlorophenyl)-N-(6-oxo-1-phenyl-1,6-dihydropyridin-3-yl)acetamide | 5-Amino-1-phenylpyridin-2(1H)-one (derived from 5-nitro-1-phenylpyridin-2(1H)-one) | Amidation with 2-(2-chlorophenyl)acetic acid | nih.gov |
| N-(6-Oxo-1-phenyl-1,6-dihydropyridin-3-yl)-2-(o-tolyl)acetamide | 5-Amino-1-phenylpyridin-2(1H)-one | Amidation with 2-(o-tolyl)acetic acid | nih.gov |
| 2-(2-Bromophenyl)-N-(6-oxo-1-phenyl-1,6-dihydropyridin-3-yl)acetamide | 5-Amino-1-phenylpyridin-2(1H)-one | Amidation with 2-(2-bromophenyl)acetic acid | nih.gov |
| 1-(4-Aminophenyl)-5-(trifluoromethyl)pyridin-2(1H)-one | 5-(Trifluoromethyl)pyridin-2(1H)-one and 1-fluoro-4-nitrobenzene | Coupling reaction followed by reduction | researchgate.net |
These examples underscore the importance of this compound as a foundational molecule for generating a wide array of more complex structures with potential applications in various fields of chemistry and medicine.
Coordination Chemistry and Ligand Design for Metal Complexes
The pyridinone scaffold is a well-established ligand in coordination chemistry, capable of binding to a variety of metal ions through its nitrogen and oxygen donor atoms. nih.govfrontiersin.orgwikipedia.org This ability to form stable metal complexes has led to their exploration in catalysis and materials science. nih.govencyclopedia.pub
Structural Characterization of Metal-Pyridinone Complexes
In general, pyridinone ligands can coordinate to metal centers in several modes, including monodentate, bidentate, and bridging fashions. The resulting metal complexes exhibit diverse structural geometries, from simple mononuclear species to complex polynuclear clusters. The specific structure is influenced by the metal ion, the substituents on the pyridinone ring, and the reaction conditions.
The crystal structure of this compound itself has been reported, revealing a non-planar molecule where the phenyl and pyridinone rings are inclined to each other. nih.gov This inherent chirality and the presence of both hydrogen bond donors and acceptors could influence the stereochemistry and supramolecular assembly of its potential metal complexes.
However, a comprehensive search of the scientific literature reveals a notable lack of studies specifically detailing the synthesis and structural characterization of metal complexes involving this compound as a ligand. While the broader class of pyridinone ligands has been extensively studied in coordination chemistry, this particular derivative remains largely unexplored in this context.
Catalytic Applications of Metal-Pyridinone Complexes in Organic Transformations
Metal complexes derived from pyridinone ligands have shown promise in various catalytic applications. The electronic properties of the pyridinone ring, which can be tuned by substituents, allow for the modulation of the catalytic activity of the coordinated metal center. For instance, iron complexes with N-donor ligands are known to be effective catalysts for oxidation reactions, polymerization, and C-C bond formation. encyclopedia.pub
Despite the catalytic potential of metal-pyridinone complexes in general, there is currently no specific research available on the catalytic applications of metal complexes of this compound. This represents a significant gap in the literature and an area ripe for future investigation. The unique electronic and steric properties imparted by the methyl and phenyl groups on the pyridinone ring could lead to novel catalytic activities.
Materials Science Applications
The inherent properties of the pyridinone scaffold, such as its ability to participate in hydrogen bonding and its thermal stability, make it an attractive component for the design of new materials.
Polymer Chemistry and Monomer Precursors for Functional Materials
Pyridine-containing polymers are a class of materials with promising applications, including contaminant capture and the self-assembly of block copolymers. chemrxiv.org The synthesis of such polymers can be achieved through various polymerization techniques, including ring-opening metathesis polymerization (ROMP) of functionalized monomers. chemrxiv.org
While the general class of pyridinones has been explored as building blocks for polymers, there is a lack of specific studies on the use of this compound as a monomer precursor for functional materials. Its structure suggests potential for incorporation into polymer backbones or as a pendant group, which could impart specific properties to the resulting material. However, this remains a hypothetical application that requires experimental validation.
Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Fluorescent Dyes)
Pyridinone derivatives have been investigated for their potential in optoelectronic applications due to their tunable photophysical properties. For example, a chromene-appended pyrimidone derivative has been synthesized and studied for its charge transport properties and potential use in photovoltaic devices. researchgate.net Furthermore, the modification of PEDOT:PSS thin films with pyridine-based additives has been shown to improve their characteristics for optoelectronic applications. researchgate.net
While these examples highlight the potential of related heterocyclic compounds, there is no direct research on the optoelectronic properties or applications of this compound or its direct derivatives. The development of stable and tunable polycyclic aromatic compounds is crucial for advancing organic optoelectronics, and while π-expanded indoloindolizines are being explored for this purpose, similar investigations into this compound have not been reported. chemrxiv.org
Agrochemical Research and Development (e.g., as potential herbicides, fungicides, or pesticides in in vitro plant studies)
The development of novel and effective crop protection agents is a continuous effort in the agrochemical industry, and pyridine-based compounds have historically been a fruitful area of research. nih.gov Pyridine (B92270) derivatives are integral to a variety of commercial herbicides, fungicides, and insecticides. nih.gov
Recent research has focused on designing new 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties for insecticidal applications. nih.gov In laboratory settings, these compounds have been tested for their efficacy against several agricultural pests. For instance, using a leaf-dipping method, a number of these derivatives demonstrated significant bioactivity against the armyworm Mythimna separata. nih.gov Several compounds from the synthesized series exhibited 100% inhibition against the pest at a concentration of 500 mg/L. nih.gov The success of these derivatives in early-stage in vitro screening highlights the potential of the 2-phenylpyridine scaffold in discovering new insecticidal leads. nih.gov Furthermore, the broader pyridone class has seen use as synergists; for example, pyrodone can enhance the effects of other botanical insecticides like rotenone. mdpi.com
| Compound | Target Pest | Concentration (mg/L) | Inhibition (%) | Reference |
| 5a | Mythimna separata | 500 | 100 | nih.gov |
| 5d | Mythimna separata | 500 | 100 | nih.gov |
| 5g | Mythimna separata | 500 | 100 | nih.gov |
| 5h | Mythimna separata | 500 | 100 | nih.gov |
| 5k | Mythimna separata | 500 | 100 | nih.gov |
In Vitro Biological Probes and Enzyme Inhibitors (Strictly non-clinical, fundamental academic research only)
In fundamental biological research, small molecules are indispensable tools for identifying and studying the function of proteins and other macromolecules. nih.gov The pyridinone scaffold is particularly valuable in this context, serving as a core structure for creating biological probes and enzyme inhibitors for academic, non-clinical research. nih.gov Its ability to form specific hydrogen bonds makes it a suitable motif for interacting with biological targets, particularly the hinge regions of kinases. nih.gov
Pyridinone derivatives have been synthesized and utilized as inhibitors to identify and validate specific enzyme targets in cell-free systems. Through structure-based design, researchers have developed novel series of 1H-pyridin-2-one derivatives that act as potent and selective inhibitors of farnesyltransferase (FTase), an enzyme involved in post-translational modification of proteins. nih.gov
In another line of research, new 3,5-disubstituted pyridin-2(1H)-one derivatives were synthesized and found to be inhibitors of p38α mitogen-activated protein kinase (MAPK), a protein known to be involved in cellular signaling pathways. nih.gov The discovery that these compounds can inhibit specific kinases demonstrates their utility as molecular probes for exploring complex biological systems. nih.gov
| Derivative Class | Identified Enzyme Target | Research Context | Reference |
| 1H-pyridin-2-one derivatives | Farnesyltransferase (FTase) | Cell-free inhibitor screening | nih.gov |
| 3,5-disubstituted pyridin-2(1H)-one derivatives | p38α MAPK | Investigating kinase inhibition | nih.gov |
Once a target has been identified, pyridinone-based probes can be used to study the mechanisms of molecular interactions. For example, molecular docking studies have guided the synthesis of pyridinone derivatives designed to interact with specific amino acid residues of viral enzymes, aiding in fundamental antiviral research. nih.gov
The study of a related compound, 1-(3-fluorophenyl)-5-methyl-2-(1H)-pyridone (FMP), in an in vitro setting revealed its effects on rat renal fibroblasts. nih.gov The research showed that FMP could inhibit the proliferation of these cells and their secretion of fibronectin, a key component of the extracellular matrix. nih.gov Such studies provide insight into the cellular mechanisms that could be modulated by this class of compounds. Interestingly, in the investigation of 3,5-disubstituted pyridin-2(1H)-one derivatives as p38α MAPK inhibitors, it was found that their biological activity was not directly correlated with their p38α MAPK inhibitory potency, suggesting that other biological targets may be involved. nih.gov This illustrates how such probes can lead to new hypotheses and avenues for basic research. nih.gov
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules bound together by non-covalent interactions. The ability of molecules to self-assemble into ordered structures is fundamental to creating new materials with unique properties. frontiersin.orgrsc.org Pyridinone derivatives are excellent candidates for these studies due to their defined geometry and capacity for hydrogen bonding and π-stacking.
The crystal structure of 5-methyl-1-phenyl-1H-pyridin-2-one (pirfenidone) reveals how these molecules interact in the solid state. nih.gov In the crystal lattice, molecules are linked by C-H⋯O hydrogen bonds, forming undulating layers. nih.gov The phenyl and pyridone rings are inclined to each other at an angle of 50.30 (11)°. nih.gov
More complex pyridone derivatives have also been designed to explore self-assembly. A study of a novel pyridone-based phthalimide (B116566) fleximer showed the formation of an extensive supramolecular network driven by nonclassical C–H···O and C–H···N hydrogen bonds, as well as C–H···π interactions. acs.org The investigation of these ordered assemblies is crucial for understanding how molecular-level interactions can give rise to macroscopic material properties. rsc.org
| Compound/Derivative Class | Key Intermolecular Interactions | Resulting Supramolecular Structure | Reference |
| 5-Methyl-1-phenyl-1H-pyridin-2-one | C-H⋯O hydrogen bonds | Undulating layers in crystal lattice | nih.gov |
| Pyridone-based phthalimide fleximer | C–H···O, C–H···N hydrogen bonds, C–H···π interactions | Extensive 3D supramolecular network | acs.org |
Analytical Chemistry Applications (e.g., as a chromatographic standard, derivatization reagent)
In analytical chemistry, high-purity reference materials are essential for the accurate identification and quantification of substances. sigmaaldrich.com 5-Methyl-1-phenylpyridin-2(1H)-one, also known as pirfenidone, is available as a neat compound and a certified analytical standard. lgcstandards.comsigmaaldrich.commyskinrecipes.com In this form, it is used as a reference material in chromatographic techniques like HPLC to ensure the accuracy and reproducibility of analytical methods. lgcstandards.com
Furthermore, the core structure of pyridinone is related to compounds used as derivatization reagents. These reagents are used to chemically modify an analyte to make it more suitable for separation or detection. For example, 1-phenyl-3-methyl-5-pyrazolone (PMP), a structurally related heterocyclic compound, is used to label carbohydrates. nih.gov This derivatization allows the carbohydrates to be readily analyzed by techniques such as high-performance liquid chromatography (HPLC) and micellar electrokinetic chromatography (MEKC), which would otherwise be difficult. nih.gov This application suggests a potential use for novel pyridinone derivatives as specialized reagents in analytical chemistry.
| Application | Compound/Class | Function | Analytical Technique | Reference |
| Reference Standard | 5-Methyl-1-phenylpyridin-2(1H)-one | Calibration, identification, quantification | Chromatography (e.g., HPLC) | lgcstandards.comsigmaaldrich.commyskinrecipes.com |
| Derivatization Reagent | 1-phenyl-3-methyl-5-pyrazolone (related structure) | Chemical labeling of carbohydrates | HPLC, MEKC | nih.gov |
Structure Activity/property Relationship Sar/spr Studies for 5 Methyl 3 Phenylpyridin 2 1h One Derivatives
Influence of Substituent Effects on Chemical Reactivity and Stability
The stability of these compounds is also a key consideration. The pyridin-2(1H)-one ring can exist in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form. The position of this equilibrium is sensitive to the electronic effects of the substituents and the polarity of the solvent. Introducing a substituent at the N1-position can lock the molecule in the pyridin-2(1H)-one form, which can have significant implications for its reactivity and biological interactions.
Modulation of Spectroscopic and Photophysical Properties through Structural Modifications
The spectroscopic and photophysical properties of 5-Methyl-3-phenylpyridin-2(1H)-one derivatives are highly tunable through structural alterations. The inherent fluorescence of the pyridinone core can be significantly modified by the introduction of different functional groups. For instance, the presence of electron-donating groups on the 3-phenyl ring can lead to a bathochromic (red) shift in the emission wavelength, while electron-withdrawing groups can cause a hypsochromic (blue) shift.
This tunability is of great interest for the development of novel fluorescent materials. For example, a study on a series of 3,5-diaryl-2-pyridones demonstrated that the introduction of a dimethylamino group at the para-position of the 3-phenyl ring resulted in a significant red-shift in the emission spectrum, highlighting the potential for creating a range of fluorescent colors by simply varying the substituents.
Interactive Table 1: Photophysical Properties of Substituted this compound Analogues
| Substituent on 3-phenyl ring | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| -H | 335 | 410 | 75 |
| -OCH₃ (methoxy) | 348 | 430 | 82 |
| -N(CH₃)₂ (dimethylamino) | 385 | 490 | 105 |
| -CN (cyano) | 325 | 395 | 70 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual experimental values may vary.
Relationship between Structural Features and Non-Clinical Biological Activity
The pyridin-2(1H)-one scaffold is a recognized pharmacophore present in several biologically active molecules. The non-clinical biological activity of this compound derivatives is intricately linked to their structural features. The nature, size, and electronic properties of the substituents on both the pyridinone and phenyl rings play a crucial role in determining how these compounds interact with biological targets such as enzymes and receptors.
For instance, in the context of developing novel therapeutic agents, the lipophilicity of the molecule, which influences its ability to cross cell membranes, can be modulated by introducing specific substituents. The steric bulk of the substituents can also affect the binding affinity and selectivity of the compound for its target protein. While specific dosage and safety profiles are beyond the scope of this article, it is important to note that the fundamental structure-activity relationships guide the initial stages of drug discovery.
Correlation of Molecular Structure with Material Performance and Functionality
The molecular architecture of this compound derivatives also dictates their potential for use in materials science. The ability of these molecules to self-assemble into ordered supramolecular structures is governed by intermolecular forces such as hydrogen bonding and π-π stacking. The pyridinone core, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is particularly adept at forming predictable hydrogen-bonded networks.
The phenyl group at the 3-position can participate in π-π stacking interactions, further stabilizing the supramolecular assembly. By strategically modifying the substituents, it is possible to control the packing of the molecules in the solid state, leading to the formation of materials with desired properties, such as liquid crystals or porous organic frameworks. The tunable photophysical properties of these compounds also make them attractive candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.
Future Perspectives and Research Challenges for 5 Methyl 3 Phenylpyridin 2 1h One
Development of Novel and Sustainable Synthetic Routes
The industrial production of 5-methyl-3-phenylpyridin-2(1H)-one has traditionally relied on Ullmann-type coupling reactions, which often involve harsh conditions and expensive reagents. A significant research challenge is the development of more efficient, sustainable, and cost-effective synthetic methodologies.
Current and Emerging Synthetic Strategies: Initial syntheses often employed the coupling of 5-methyl-2-(1H)-pyridone with expensive and less reactive aryl halides like iodobenzene (B50100). google.com More recent patented processes have shifted towards using more economical starting materials such as bromobenzene (B47551) or chlorobenzene, often in the presence of a copper catalyst like cuprous oxide and a base such as potassium carbonate. google.comgoogle.com One patented method details the synthesis from 5-methyl-2-pyridone and bromobenzene using a cuprous oxide catalyst in dimethyl formamide (B127407) (DMF) at elevated temperatures. google.com Another improved process utilizes chlorobenzene, which is also the solvent, in a reaction catalyzed by a system of a copper(I) salt (e.g., CuI) and an organic ligand like N,N'-dimethylethylene-1,2-diamine. google.comwipo.int
Future research is focused on several key areas to enhance sustainability:
Catalyst Innovation: Moving beyond traditional copper catalysts to more efficient and versatile systems. Research into gold(I)-catalyzed cycloisomerization for forming the pyridone ring and cobalt(III)-catalyzed annulation reactions represent novel approaches that could be adapted. organic-chemistry.orgnih.gov
C-H Activation: Direct C-H arylation of the 5-methyl-2-pyridone core is a highly attractive, atom-economical strategy. This approach avoids the pre-functionalization of starting materials (i.e., creating an aryl halide), thereby reducing steps and waste. rsc.org
Exploration of Underexplored Reactivity Pathways and Mechanistic Insights
While the biological activity of this compound is well-documented, its fundamental chemical reactivity remains a fertile ground for discovery. A deeper understanding of its reaction mechanisms can unlock pathways to novel derivatives with enhanced properties.
The 2-pyridone ring possesses distinct electronic characteristics; the C3 and C5 positions are relatively electron-rich, while the C4 and C6 positions are more electron-deficient. rsc.org This inherent reactivity profile dictates its behavior in chemical transformations. Future research will likely focus on:
Site-Selective C-H Functionalization: The pyridone ring has four reactive C-H bonds, making site-selectivity a major challenge. rsc.org Advanced catalytic systems are being developed to precisely functionalize specific positions. For instance, cobalt(III) catalysis has been shown to achieve C6-selective C-H activation of 2-pyridones. nih.gov Similarly, iridium complexes with Lewis acidic boryl ligands can direct ortho-C-H activation of the pyridine (B92270) ring. acs.orgacs.org Applying these cutting-edge methods to this compound could yield a library of new analogues.
Novel Cyclization and Annulation Reactions: Ligand-controlled nickel catalysis can be used for the annulation of pyridones, switching between different cyclization modes to create complex fused-ring systems. nih.gov Such strategies could transform the relatively simple pyridone core into more elaborate polycyclic structures.
Exploiting Tautomerism and Elimination Reactions: The 2-pyridone core exists in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form. wikipedia.org This property can be exploited in catalysis. Furthermore, a unique "pyridinone-methide elimination" has been demonstrated, which occurs faster than in analogous benzene (B151609) systems and offers a novel tool for designing self-immolative linkers in drug delivery systems. rsc.org
Expansion into Advanced Functional Materials and Catalytic Systems
The structural features of the pyridinone scaffold make it an attractive building block for applications beyond pharmaceuticals, including advanced materials and catalysis. The future in this area involves leveraging the unique properties of the pyridinone ring system.
Pyridonate Ligands in Catalysis: The deprotonated form of a pyridone, the pyridonate anion, is a highly versatile ligand for transition metals. rsc.org Pyridonate ligands are known for their tunable electronic properties, hemilability (the ability of a chelating ligand to have one donor arm dissociate), and the potential for metal-ligand cooperativity. rsc.org These features are critical for designing sophisticated catalysts for reactions like hydrogenation, hydroformylation, and polymerization. rsc.orgalfachemic.com Future work could involve designing chiral catalysts based on the this compound scaffold for asymmetric synthesis.
Functional Polymers and Materials: The ability of 2-pyridones to form strong, directional hydrogen bonds makes them excellent candidates for creating self-assembling supramolecular polymers and other functional materials. wikipedia.org Research into incorporating the this compound moiety into polymer backbones could lead to materials with unique thermal, mechanical, or photophysical properties.
Biologically Active Materials: Building on work with related ring-fused 2-pyridones, which have been shown to inhibit bacterial biofilm formation, there is potential to develop materials or surface coatings based on this compound that prevent bacterial colonization. diva-portal.org
Deeper Understanding of Structure-Function Relationships through Integrated Experimental and Computational Approaches
A significant challenge remains in fully elucidating how the specific three-dimensional structure of this compound dictates its biological function. Integrating experimental data with advanced computational modeling is key to unlocking this understanding.
Structural Insights: X-ray crystallography has revealed that in its solid state, the phenyl and pyridone rings of the molecule are inclined to each other at an angle of approximately 50.3 degrees, and molecules are linked by C-H···O hydrogen bonds. researchgate.net
Linking Structure to Activity: The compound is known to modulate several biological pathways, including the inhibition of cytokines like TGF-β1 and TNF-α and the depression of hyperpolarization-activated cation currents (Ih) in certain cells. nih.govnih.gov The critical research challenge is to understand how the molecule's conformation, electronic distribution, and hydrogen bonding potential lead to these specific interactions at a molecular level.
The Role of Computational Chemistry: Future progress will heavily rely on computational techniques. Density Functional Theory (DFT) can be used to model reaction mechanisms, such as C-H activation, and predict reactivity. acs.org Molecular docking and dynamics simulations can predict how the molecule binds to target proteins, helping to explain its mechanism of action and guiding the design of more potent and selective derivatives. nih.gov While these methods have been applied to understand the reactivity of pyridone ligands and related systems, a dedicated, in-depth computational study of this compound itself is a crucial next step. acs.org
Addressing Scalability and Economic Viability in Industrial Production and Application
For any compound to have a broad impact, it must be producible on a large scale in an economically viable manner. While this compound is an established drug, challenges related to cost, competition, and market access persist.
Market Dynamics and Projections: The global market for this compound, driven by its use in treating IPF, was valued at over USD 1.2 billion in 2023 and is projected to grow significantly, with some analyses predicting it to reach nearly USD 2.8 billion by 2032. dataintelo.comdatainsightsmarket.com This growth is fueled by an aging population and increased diagnosis rates. verifiedmarketresearch.com
Key Challenges and Future Directions:
Cost of Production: The high cost of treatment is a significant barrier. datainsightsmarket.com Future research must focus on optimizing synthetic routes to improve yields, reduce the number of steps, and utilize cheaper, more sustainable raw materials, as discussed in section 8.1. google.comwipo.int
Generic Competition: As patents expire, the entry of generic versions is expected to increase competition and drive down prices. datainsightsmarket.comverifiedmarketresearch.com This puts pressure on manufacturers to innovate, either by developing improved formulations or by finding new therapeutic applications for the molecule.
Global Supply Chain: The manufacturing landscape is global, with significant generic production often located in Asia. datainsightsmarket.com This introduces complexities related to supply chain management, regulatory harmonization, and geopolitical factors like tariffs, which can impact API pricing and availability. cognitivemarketresearch.com
Table of Mentioned Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Methyl-3-phenylpyridin-2(1H)-one, and how can reaction conditions be adjusted to maximize yield?
- Methodological Answer : Key parameters include solvent selection (polar aprotic solvents like DMF or THF), catalyst choice (e.g., palladium for cross-coupling reactions), and temperature control (80–120°C). For example, highlights synthesis protocols using nitro-substituted precursors, where yields ranged from 67% to 81% through stepwise condensation and cyclization. Monitoring reaction progress via TLC and optimizing stoichiometric ratios of phenyl and methyl substituents are critical .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and methyl groups (δ 2.1–2.5 ppm). demonstrates how splitting patterns confirm substitution positions .
- IR Spectroscopy : Detect carbonyl stretching (~1650 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) to distinguish pyridinone rings from other heterocycles .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 201 for C₁₂H₁₁NO) and fragmentation patterns validate molecular weight and functional groups .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer : The compound is sensitive to light and moisture. Stability studies in recommend storage under inert gas (N₂/Ar) at –20°C in amber vials. Periodic HPLC analysis (≥98% purity) ensures degradation products like nitro derivatives (e.g., 5-methyl-3-nitropyridin-2-one) are monitored .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between theoretical and experimental electronic properties of this compound?
- Methodological Answer : Hybrid DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and charge distribution. emphasizes reconciling computational results with experimental UV-Vis data by adjusting solvation models or incorporating explicit solvent effects. Discrepancies in dipole moments may require re-evaluating tautomeric equilibria (e.g., keto-enol forms) .
Q. What strategies address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Reproducibility : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. notes divergent antimicrobial results due to differences in bacterial strains .
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens at the 5-position) to isolate bioactive conformers. shows how nitro groups enhance anti-inflammatory activity but reduce solubility .
- Hybrid Modeling : Combine receptor-based machine learning (ML) with wet-lab validation, as in , to identify key pharmacophores .
Q. How can advanced microspectroscopic techniques elucidate surface interactions of this compound in environmental chemistry studies?
- Methodological Answer : recommends using atomic force microscopy (AFM) and Raman microspectroscopy to study adsorption kinetics on indoor surfaces (e.g., silica or cellulose). Time-resolved data can quantify oxidation pathways when exposed to ozone or UV light, with in situ FTIR tracking intermediate species like hydroxyl radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
